![molecular formula C15H13ClFNO2 B7536756 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide](/img/structure/B7536756.png)
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide, also known as CFEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFEB is a benzamide derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has also been shown to inhibit the growth of various tumor cell lines. Additionally, 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
未来方向
There are several future directions for 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide research. One potential direction is to study the effects of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide on other signaling pathways involved in inflammation and pain. Another potential direction is to study the effects of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide on other neurodegenerative diseases such as Huntington's disease. Additionally, future research could focus on developing more effective formulations of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide that improve its bioavailability and half-life in vivo.
合成方法
The synthesis of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide involves several steps, including the reaction of 4-fluoroacetophenone with ethylmagnesium bromide to produce 2-(4-fluorophenyl)ethanol. This intermediate is then reacted with chlorosulfonic acid to produce 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has also been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide has been shown to have antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c16-11-3-6-14(19)13(9-11)15(20)18-8-7-10-1-4-12(17)5-2-10/h1-6,9,19H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLLQPFVHCEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)
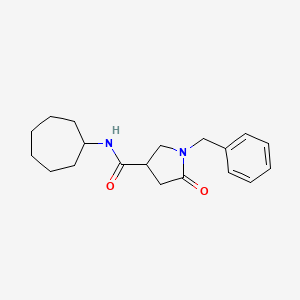
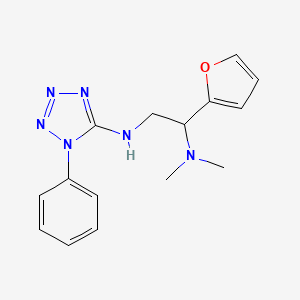
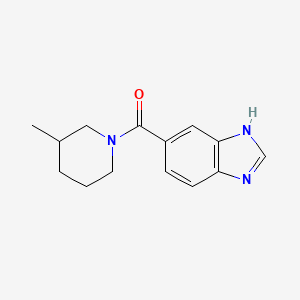
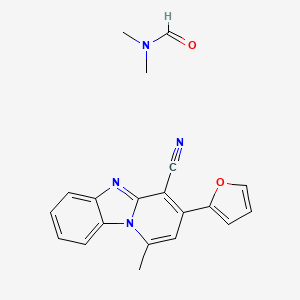
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7536725.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate](/img/structure/B7536735.png)
![(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7536742.png)
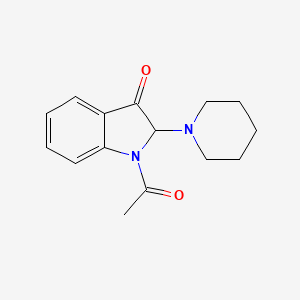
![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)
![N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide](/img/structure/B7536765.png)